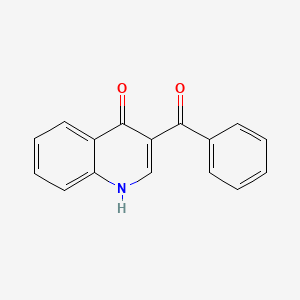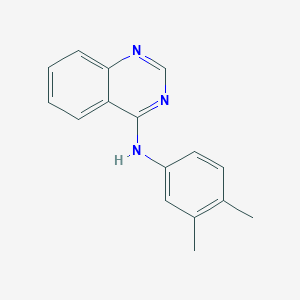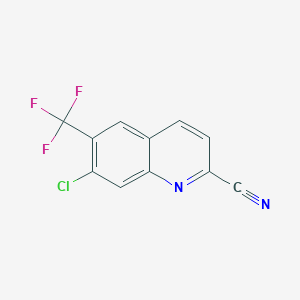
1-(Butylsulfonyl)-2-methylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a butylsulfonyl group attached to the piperazine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride typically involves the reaction of 2-methylpiperazine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. The final product is obtained as a hydrochloride salt to improve its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(Butylsulfonyl)-2-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
1-(Butylsulfonyl)piperazine: Lacks the methyl group on the piperazine ring.
2-Methylpiperazine: Lacks the butylsulfonyl group.
1-(Phenylsulfonyl)-2-methylpiperazine: Contains a phenylsulfonyl group instead of a butylsulfonyl group.
Uniqueness: 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is unique due to the presence of both the butylsulfonyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, stability, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H21ClN2O2S |
|---|---|
Peso molecular |
256.79 g/mol |
Nombre IUPAC |
1-butylsulfonyl-2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-3-4-7-14(12,13)11-6-5-10-8-9(11)2;/h9-10H,3-8H2,1-2H3;1H |
Clave InChI |
HEYOUSXLJBCSAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)N1CCNCC1C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


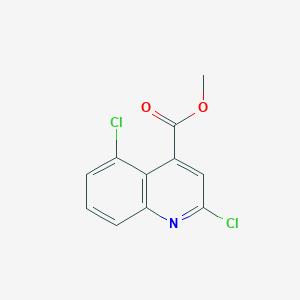

![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)


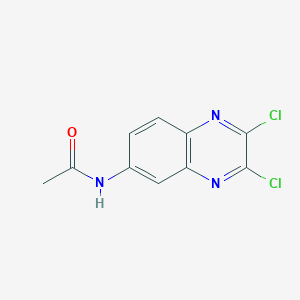


![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)
